4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a pyrimidine core substituted with a morpholine ring and a piperazine moiety linked to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
This interaction can lead to changes in the cellular processes controlled by these targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, protein synthesis, and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine intermediate is then reacted with 1-(pyridin-2-ylmethyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired piperazine-substituted pyrimidine.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced via a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group on the pyrimidine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions where leaving groups are present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, tosylates, and other good leaving groups in the presence of nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown promise in modulating various biological pathways. It is often studied for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Medicine
In medicine, 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is investigated for its pharmacological properties. It has been found to exhibit anti-inflammatory, antiviral, and anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various active ingredients.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)benzene
- 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)ethanol
- 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)amine
Uniqueness
Compared to these similar compounds, 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct pharmacological profile, making it a more potent
Properties
IUPAC Name |
4-[4-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-16-14-18(22-19(21-16)25-10-12-26-13-11-25)24-8-6-23(7-9-24)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSOYDUEVANSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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